molecular formula C10H20O2 B1681271 Terpin hydrate CAS No. 2451-01-6

Terpin hydrate

Cat. No.: B1681271
CAS No.: 2451-01-6
M. Wt: 172.26 g/mol
InChI Key: RBNWAMSGVWEHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terpin hydrate is a monoterpenoid compound commonly used as an expectorant to treat respiratory conditions such as bronchitis, pneumonia, and chronic obstructive pulmonary disease. It is derived from natural sources like turpentine, oregano, thyme, and eucalyptus . The compound works by loosening mucus in the respiratory tract, making it easier to expel.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Terpin hydrate can be synthesized from various volatile oils, including geraniol and linalool, by adding dilute acids such as 5% sulfuric acid . The reaction involves the hydration of these oils to form the monohydrate form of terpin.

Industrial Production Methods: In industrial settings, this compound is often produced by the hydration of α-pinene, a major component of turpentine oil. The process typically involves the use of sulfuric acid as a catalyst to facilitate the hydration reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are often employed.

Major Products:

    Oxidation: Terpineol

    Reduction: Various monoterpenoid derivatives

    Substitution: Substituted terpin derivatives

Scientific Research Applications

Chemistry: Terpin hydrate is used as a precursor in the synthesis of other valuable monoterpenoids, including terpineol and menthol. Its chemical properties make it a versatile intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has been shown to exhibit activity against various bacterial strains and may have applications in developing new antimicrobial agents .

Medicine: this compound is primarily used as an expectorant in medical applications. It helps in the treatment of respiratory conditions by loosening mucus and facilitating its expulsion. It is often formulated with other compounds like codeine to enhance its therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in perfumes and other scented products .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its dual action as both an expectorant and a weak antiseptic. Its ability to directly act on bronchial secretory cells and facilitate mucus expulsion sets it apart from other similar compounds .

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNWAMSGVWEHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023643, DTXSID401031800, DTXSID501031803
Record name Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-p-Menthan-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 mg/mL at 20 °C
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80-53-5, 565-48-0, 565-50-4, 2451-01-6
Record name Terpin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terpin [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-p-Menthan-1,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpin, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERPIN HYDRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TERPIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-p-Menthan-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-menthane-1,8-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TERPIN, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

158 - 159 °C
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terpin hydrate
Reactant of Route 2
Terpin hydrate
Reactant of Route 3
Terpin hydrate
Reactant of Route 4
Reactant of Route 4
Terpin hydrate
Reactant of Route 5
Reactant of Route 5
Terpin hydrate
Reactant of Route 6
Terpin hydrate
Customer
Q & A

Q1: What is the primary pharmacological effect of terpin hydrate?

A1: this compound is primarily known for its expectorant properties. [] While its exact mechanism is not fully elucidated, it is believed to act by irritating the lining of the respiratory tract, thereby increasing fluid secretion and making it easier to cough up phlegm.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C10H20O2·H2O, and its molecular weight is 190.28 g/mol. []

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Gas chromatography (GC) is frequently used to analyze this compound. [, , , , ] Other techniques like gas chromatography-mass spectrometry (GC-MS) are also employed for identification and quantification. [, ]

Q4: How does the stability of this compound in pharmaceutical formulations vary?

A4: The stability of this compound can be influenced by factors like pH, temperature, and the presence of other excipients. [] For example, acidic conditions can lead to dehydration of this compound. []

Q5: Have any quantitative structure-activity relationship (QSAR) studies been conducted on this compound or its derivatives?

A5: Yes, QSAR studies have investigated the toxicity of organic compounds, including this compound, to tadpoles. [] These studies examined the correlation between molecular structure, lipophilicity, and biological activity.

Q6: What analytical methods are used to quantify this compound in pharmaceutical preparations?

A6: Gas chromatography is a common method for determining this compound content. [, , , , ] Spectrophotometric methods have also been developed. [, ]

Q7: Is there any information on the environmental fate and degradation of this compound?

A7: Limited information is available regarding the environmental persistence and degradation pathways of this compound. Further research is needed to assess its potential environmental impact.

Q8: What factors can influence the dissolution rate and solubility of this compound?

A8: The dissolution rate and solubility of this compound can be affected by factors such as particle size, temperature, and the solvent system used. []

Q9: What are some alternative expectorant compounds used in place of this compound?

A9: Guaifenesin is another common expectorant. [] Other alternatives may include natural expectorants derived from plants, such as those found in eucalyptus oil. []

Q10: What databases and resources are valuable for research on this compound?

A10: Publicly accessible databases like PubChem, DrugBank, and the U.S. National Library of Medicine (PubMed) provide information on this compound and related research.

Q11: When was this compound first isolated and characterized?

A11: this compound was first isolated in the 19th century. It has been used in pharmaceutical preparations for over a century, primarily for its expectorant properties. []

Q12: Are there any emerging cross-disciplinary applications of this compound or its derivatives?

A12: While this compound is primarily known for its pharmaceutical use, ongoing research is exploring its potential in other areas. This includes its use as a starting material for the synthesis of novel compounds with potential applications in various fields.

Q13: What is the primary source of this compound?

A13: this compound is not naturally occurring in significant amounts. It is typically produced synthetically from pinene, a major constituent of turpentine oil. [, , , ]

Q14: How is this compound produced from turpentine?

A14: The synthesis of this compound from turpentine involves an acid-catalyzed hydration reaction. This process typically utilizes sulfuric acid as the catalyst. [, , , , ]

Q15: What factors influence the yield and purity of this compound during its production from turpentine?

A15: The yield and purity of this compound can be affected by several factors, including reaction temperature, acid concentration, reaction time, and the ratio of reactants. [] Optimization of these parameters is crucial for efficient production.

Q16: Are there any alternative methods for producing this compound?

A16: While the acid-catalyzed hydration of pinene is the most common method, researchers are exploring alternative synthesis routes, including enzymatic transformations and the use of heterogeneous catalysts. []

Q17: What are the environmental implications associated with the production of this compound from turpentine?

A17: The production of this compound involves the use of chemicals, such as sulfuric acid, which require careful handling and disposal. [] Research is ongoing to develop more sustainable and environmentally friendly production processes.

Q18: What other compounds are derived from this compound?

A18: this compound can be dehydrated to yield various terpineols, such as α-terpineol, which are widely used in fragrances and flavors. [, , ]

Q19: What are the applications of terpineols derived from this compound?

A19: Terpineols, particularly α-terpineol, are important fragrance ingredients used in a wide range of products, including perfumes, soaps, and detergents. [, ]

Q20: Are there any potential applications of this compound or its derivatives in materials science?

A20: Researchers are exploring the potential of terpenes, including those derived from this compound, as building blocks for sustainable polymers and other materials. []

Q21: Are there any applications of this compound or its derivatives in agriculture?

A21: Some terpenes exhibit insecticidal and antimicrobial activities. [] Research is investigating the potential of this compound derivatives as natural pesticides or biocides.

Q22: What are the challenges associated with the analysis of this compound in complex matrices?

A22: The presence of other volatile compounds in samples, such as those found in pharmaceutical preparations or biological fluids, can interfere with the accurate determination of this compound. []

Q23: How are interfering compounds addressed during the analysis of this compound?

A23: Sample preparation techniques, such as extraction and purification, are employed to remove or reduce interfering substances. [, , , , ] Chromatographic methods can also separate this compound from other compounds.

Q24: What are the advantages of using gas chromatography for the analysis of this compound?

A24: Gas chromatography offers high sensitivity and good resolution, allowing for the separation and quantification of this compound even in complex mixtures. [, , , , ]

Q25: What are the limitations of spectrophotometric methods for this compound analysis?

A25: Spectrophotometric methods may have lower sensitivity compared to chromatographic techniques and can be more susceptible to interference from other absorbing species in the sample. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.